6-(4-methylpiperidin-1-yl)-7H-purine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
6-(4-methylpiperidin-1-yl)-7H-purine |
InChI |
InChI=1S/C11H15N5/c1-8-2-4-16(5-3-8)11-9-10(13-6-12-9)14-7-15-11/h6-8H,2-5H2,1H3,(H,12,13,14,15) |
InChI Key |
OUNRAWGIKYOXGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
Synthetic Methodologies for 6 4 Methylpiperidin 1 Yl 7h Purine and Analogues
Strategies for Purine (B94841) Core Functionalization at C-6
The C-6 position of the purine ring is a key site for introducing structural diversity. The electron-deficient nature of the pyrimidine (B1678525) portion of the purine system makes the C-6 position susceptible to nucleophilic attack, especially when a good leaving group is present.
Direct amination at the C-6 position is a cornerstone for synthesizing compounds like 6-(4-methylpiperidin-1-yl)-7H-purine. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a 6-halopurine, typically 6-chloropurine, with the desired amine. nih.gov This reaction is often facilitated by a base to neutralize the hydrogen halide formed during the reaction.
An efficient and regioselective synthesis of C6-aminated purine derivatives can be achieved through a chloro-amine coupling reaction. researchgate.net For instance, the reaction between 2,6-dichloropurine (B15474) and morpholine (B109124) proceeds with high regioselectivity at the C-6 position. researchgate.net This methodology can be extrapolated for the synthesis of this compound, where 4-methylpiperidine (B120128) would act as the nucleophile. The reaction conditions are generally mild, often requiring refluxing in a suitable solvent like ethanol (B145695) or isopropanol, sometimes in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). researchgate.net
Alkylation at the C-6 position of the purine core is another important functionalization strategy, often achieved through radical-based methods like the Minisci reaction. nih.govnih.gov This reaction allows for the introduction of alkyl groups via the decarboxylation of carboxylic acids. nih.gov While not a direct route to the target compound's C-N bond, these C-C bond-forming reactions highlight the versatility of purine C-6 functionalization. nih.gov Recent advancements have also explored electrochemical methods for the C6-hydroxyalkylation of purines, demonstrating a green and efficient approach for creating C-C bonds at this position. acs.org
| Method | Starting Material | Reagent | Key Features | Reference |
| Nucleophilic Aromatic Substitution | 6-Chloropurine | 4-Methylpiperidine | High regioselectivity, common for C-N bond formation. | nih.govresearchgate.net |
| Minisci Reaction | Purine | Carboxylic Acid, Oxidant | Radical-based C-C bond formation. | nih.govnih.gov |
| Electrochemical Hydroxyalkylation | Purine | Alcohol | Green, electrochemical approach for C-C bond formation. | acs.org |
Modern cross-coupling reactions have expanded the toolkit for functionalizing the purine core. While traditionally used for C-C bond formation, such as in Suzuki and Stille reactions, developments in catalysis have enabled C-N cross-coupling as well. researchgate.net However, for a simple secondary amine like 4-methylpiperidine, direct SNAr reaction on a 6-halopurine remains the most straightforward and efficient method.
For more complex analogues, photoredox and nickel dual catalysis have emerged as a powerful strategy for the sp²–sp³ cross-coupling of halogenated nucleosides with alkyl bromides. nih.gov This method allows for the direct and regiospecific installation of saturated functionality in a single step, even on unprotected nucleosides. nih.gov This could be adapted for coupling a suitably functionalized piperidine (B6355638) precursor if direct amination proves challenging for a particular analogue.
Synthesis of the 4-Methylpiperidin-1-yl Scaffold
The 4-methylpiperidine moiety is a common structural motif in pharmaceuticals. Its synthesis can be achieved through various routes, starting from simple precursors.
4-Methylpiperidine is commercially available, but its synthesis from precursors is well-documented. A common industrial method is the hydrogenation of 4-methylpyridine (B42270) (γ-picoline). chemicalbook.com This reaction is typically carried out using a metal catalyst, such as rhodium on carbon (Rh/C), under hydrogen pressure. organic-chemistry.org The hydrogenation of pyridine (B92270) and its derivatives can afford the desired piperidine products in excellent yields. chemicalbook.com
Alternatively, substituted piperidines can be synthesized through various cyclization strategies. nih.gov These include intramolecular reactions of amino alcohols, where the alcohol is converted to a leaving group, followed by intramolecular nucleophilic attack by the amine. organic-chemistry.org Multi-component reactions (MCRs) also offer an efficient pathway to highly substituted piperidines in a single step. nih.gov
| Synthetic Route | Precursor | Catalyst/Reagent | Advantages | Reference |
| Hydrogenation | 4-Methylpyridine | Rh/C, H₂ | High yield, direct route. | chemicalbook.comorganic-chemistry.org |
| Reductive Amination | 4-Methyl-glutaraldehyde | Amine source, reducing agent | Versatile for N-substituted piperidines. | |
| Cyclization | Amino-alcohol | SOCl₂ | One-pot synthesis from amino alcohols. | organic-chemistry.org |
For the synthesis of this compound, the 4-methylpiperidine used is typically a racemic mixture. However, for analogues with additional substituents on the piperidine ring, controlling the stereochemistry can be crucial. Diastereoselective and enantioselective syntheses of substituted piperidines are areas of active research. rsc.orgacs.org
Methods to achieve stereocontrol include using chiral auxiliaries, asymmetric catalysis, and substrate-controlled cyclization reactions. For example, the diastereoselective synthesis of 2-substituted-4-hydroxy piperidines has been achieved through an intramolecular non-classical Corey–Chaykovsky ring-closing reaction. rsc.org Similarly, a one-pot synthesis of piperidin-4-ols via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement has been shown to produce products with excellent diastereoselectivities. nih.gov These advanced methods provide access to chirally pure piperidine scaffolds for the synthesis of stereochemically defined analogues.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of purine derivatives is gaining traction. This involves the use of less hazardous solvents, reducing the number of synthetic steps, and employing catalytic rather than stoichiometric reagents.
In the context of purine functionalization, electrochemical methods for C-H activation represent a significant step towards greener synthesis. acs.org These reactions use electrons as clean redox agents, avoiding the need for stoichiometric chemical oxidants. acs.org Similarly, using oxygen from the air as a green oxidant in radical C-H alkylation of purines has been reported. researchgate.net
For the synthesis of the piperidine scaffold, catalytic hydrogenation is an atom-economical process. The use of water as a solvent for hydrogenation reactions further enhances the green credentials of this transformation. chemicalbook.com The development of one-pot and multi-component reactions also aligns with green chemistry principles by reducing waste from intermediate workups and purifications. nih.gov
Analytical Characterization Techniques for Synthetic Products
The structural elucidation and purity assessment of synthesized this compound and its analogues are accomplished using a combination of standard spectroscopic and chromatographic techniques. These methods provide definitive evidence of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR Spectroscopy: Proton NMR is a fundamental tool for confirming the structure of the synthesized purine derivative. The ¹H NMR spectrum of this compound is expected to show characteristic signals for the purine ring protons (H-2 and H-8) and the protons of the 4-methylpiperidine moiety. The chemical shifts of the purine protons are typically found in the downfield region (usually above 8.0 ppm) due to the aromatic and electron-deficient nature of the purine ring. The protons of the methyl group on the piperidine ring would appear as a doublet in the upfield region, coupled to the adjacent methine proton. The piperidine ring protons would present as a series of multiplets. researchgate.net The integration of these signals provides a quantitative measure of the relative number of protons, further confirming the structure.
¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum would display distinct signals for each unique carbon atom in the purine and 4-methylpiperidine rings. The chemical shifts of the purine carbons are characteristic, with C-2, C-4, C-5, C-6, and C-8 each having a specific range. researchgate.net The carbons of the 4-methylpiperidine substituent would also show signals at their expected chemical shifts.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insight into its structure through fragmentation patterns. For this compound, the mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. Fragmentation of the molecule under the high-energy conditions of the mass spectrometer can lead to the loss of the 4-methylpiperidine substituent or fragmentation within the piperidine ring, providing further structural confirmation.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compound. A pure sample will ideally show a single peak in the chromatogram under specific conditions (e.g., a particular column, mobile phase, and flow rate). HPLC can also be used for the purification of the final product.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of the synthesis reaction and for a preliminary assessment of the product's purity. The retention factor (Rf) value is characteristic of the compound in a given solvent system.
By employing these analytical techniques in concert, researchers can unequivocally confirm the successful synthesis and purity of this compound and its analogues.
Structure Activity Relationship Sar Studies of 6 4 Methylpiperidin 1 Yl 7h Purine Derivatives
Impact of Purine (B94841) Ring Substitutions on Biological Activity
Modifications to the central purine ring system are a key strategy for modulating the biological effects of this class of compounds. The positions and nature of substituents can dramatically alter activity, selectivity, and physicochemical properties.
Substituent Effects at N-7 and C-8 Positions
The N-7 and C-8 positions of the purine ring are critical nodes for structural modification that can significantly impact biological activity. While N-7 substituted purines are less common than their N-9 counterparts, they exhibit distinct and sometimes potent biological effects, including cytostatic and antiviral activities. nih.govnih.gov The development of regioselective methods to introduce substituents at the N-7 position, such as the use of a SnCl₄ catalyst for tert-alkylation, has opened new avenues for exploring this chemical space. nih.govnih.govacs.orgacs.org
Substitution at the C-8 position has also been shown to be a determinant of activity. In studies on related 7-methylpurine derivatives, the introduction of additional substituents at the C-6 and C-8 positions was explored for anticancer activity. nih.govnih.gov It was found that compounds with two alkynylthio groups, for instance at the C-6 and C-8 positions, were generally more active than those with only one such group. nih.gov This suggests that the C-8 position can be functionalized to enhance the pharmacological profile. For example, a 2-chloro-6,8-dipropynylthio-7-methylpurine derivative demonstrated notable anticancer activity, highlighting the potential of C-8 substitution. nih.gov
| Compound/Derivative Class | Substitution Pattern | Observed Effect on Biological Activity | Reference |
| 7-Methylpurines | 2,6-dipropynylthio | Active against various cancer cell lines. | nih.govnih.gov |
| 7-Methylpurines | 2-chloro-6,8-dipropynylthio | Promising anticancer activity against glioblastoma, melanoma, and adenocarcinoma cell lines. | nih.gov |
| 6-Substituted Purines | N-7-tert-butyl | N-7 alkylation provides access to a less explored class of purine derivatives with potential cytotoxic and antiviral activities. nih.govnih.gov | nih.govnih.gov |
Modulation of Purine Heteroatom Positions (e.g., 7H- vs 9H-Purine)
The regiochemistry of the substituent attachment to the purine nitrogen atoms—specifically, the distinction between N-7 and N-9 isomers—is a fundamental aspect of purine SAR. Direct alkylation of 6-substituted purines often yields a mixture of N-7 and N-9 isomers, with the N-9 regioisomer typically being the more thermodynamically stable and predominant product. nih.govacs.org However, specific synthetic methods have been developed to achieve regioselective N-7 alkylation under kinetically controlled conditions, allowing for the targeted synthesis of the 7H-purine derivatives. nih.govacs.org
The differentiation between these isomers is critical, as they can possess markedly different biological activities and metabolic stabilities. For instance, the N-7 alkylated derivatives are often more susceptible to cleavage in the presence of acid compared to their stable N-9 counterparts. acs.org While N-9 substituted purines are ubiquitous in nature (e.g., in nucleosides like adenosine (B11128) and guanosine), N-7 substituted analogs like 7-methylxanthine (B127787) have been identified as DNA gyrase inhibitors, and other N-7 derivatives have shown cytostatic properties. nih.gov The ability to selectively synthesize and isolate these isomers is therefore essential for a thorough evaluation of the SAR of the 6-(4-methylpiperidin-1-yl)purine scaffold. The distinction between N-7 and N-9 isomers can be reliably determined using NMR spectroscopy, by comparing the chemical shifts of the C-5 and C-8 carbons. acs.org
Influence of the Piperidine (B6355638) Moiety on Pharmacological Profile
Positional Isomerism of the Methyl Group on Piperidine Ring
The position of the methyl group on the piperidine ring can significantly influence the compound's potency and selectivity. In related compound series, the location of a methyl substituent on the piperidine ring has been shown to be a key determinant of biological activity. For example, in a series of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives, the 4-methylpiperidine (B120128) analog was the most potent ligand for the sigma-1 receptor. nih.gov In other studies, para-substitution on the piperidine ring was found to be preferable to meta-substitution for achieving maximum inhibitory effect against certain enzymes. nih.gov This suggests that the 4-position of the piperidine ring in 6-(4-methylpiperidin-1-yl)-7H-purine is likely a favorable position for substitution to achieve potent biological activity.
| Methyl Position on Piperidine | General Finding from Related Compound Series | Implication for 6-(piperidinyl)purine Derivatives | Reference |
| 2-Methyl | Can enhance aqueous solubility. | May improve pharmacokinetic properties. | |
| 3-Methyl | Can contribute to high biological activity (e.g., anticancer). | A viable position for maintaining or enhancing potency. | |
| 4-Methyl | Often associated with the highest potency in various receptor binding and enzyme inhibition assays. nih.govnih.gov | The 4-methyl position is likely optimal for maximizing the desired pharmacological effect. nih.govnih.gov | nih.govnih.gov |
Effect of Nitrogen Substitution within the Piperidine Ring
Replacing the piperidine ring with a piperazine (B1678402) moiety introduces a second nitrogen atom, creating new possibilities for interaction and substitution, which can profoundly alter the pharmacological profile. This substitution has been explored in a number of purine-based compounds. nih.govnih.govnih.gov
For example, studies on 6,8,9-trisubstituted purine analogues, where a C-6 piperazine was introduced, have yielded compounds with significant cytotoxic activity against various human cancer cell lines, in some cases surpassing the efficacy of clinical drugs like 5-Fluorouracil and Fludarabine (B1672870). nih.gov In another series of 6-substituted purine nucleosides, replacing the piperidine with a 4-substituted piperazine ring led to compounds with potent antitumor activity. The nature of the substituent on the distal nitrogen of the piperazine was also found to be critical for activity. nih.gov These findings indicate that the piperazine ring is a valuable isostere for piperidine in this scaffold, offering a vector for further structural modification to enhance or modulate biological activity. nih.gov
| Parent Scaffold | Ring System | R-Group on Piperazine/Piperidine | Biological Activity Context | Reference |
| 6-Substituted-9H-Purine | Piperazine | -(6-nitroxyhexanoyl) | Cardioprotective agent | |
| 6-Substituted-9-ribofuranosyl-Purine | Piperazine | -(4-Trifluoromethylphenyl) | Antitumor activity (IC₅₀ = 5.2-9.2 µM) | nih.gov |
| 6,8,9-Trisubstituted-Purine | Piperazine | -(4-(trifluoromethyl)phenyl) | Potent cytotoxicity against cancer cells | nih.gov |
| This compound | Piperidine | -CH₃ | (Baseline Compound) |
Role of Piperidine as a Linker in Molecular Interactions
The piperidine ring serves as more than a simple spacer; it is a versatile and conformationally restricted scaffold that plays a crucial role in orienting the purine core and its substituents for optimal interaction with biological targets. researchgate.netijnrd.orgmdpi.com Its rigid six-membered carbon skeleton can fit effectively into lipophilic pockets within receptors or enzymes. ijnrd.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a important approach in modern drug discovery, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic efficacy of novel analogs and prioritizing their synthesis.
In a typical QSAR study for this class of compounds, a dataset of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ values against a specific enzyme or receptor) is compiled. A variety of molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.
For instance, in the analysis of purine derivatives as potential kinase inhibitors, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. nih.gov These methods generate 3D grid-based fields around aligned molecules to represent their steric and electrostatic properties. The resulting models can be highly predictive, as demonstrated in a study on a series of purine derivatives where a CoMFA model yielded a predictive r-squared (r² pred) of 0.991 and a CoMSIA model showed an r² pred of 0.990. nih.gov Such high predictive power allows for the reliable estimation of the biological activity of newly designed compounds.
The selection of relevant descriptors is a critical step, often accomplished through statistical techniques like genetic algorithms or multiple linear regression (MLR). nih.gov The goal is to develop a robust and predictive model, which is rigorously validated using both internal and external validation methods. A robust QSAR model for this compound derivatives would not only accurately predict the activity of new compounds but also provide insights into the key structural features that govern their biological function.
A hypothetical QSAR study on a series of this compound derivatives might reveal that the substitution pattern on the piperidine ring and the electronic properties of the purine core are critical for activity. For example, the presence of a hydrogen bond donor or acceptor at a specific position on the piperidine ring could be positively correlated with inhibitory activity against a target protein.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Electronic | Partial Atomic Charges | Modulating interactions with polar residues in the target's active site. |
| Steric | Molar Refractivity | Determining the optimal size and shape for fitting into the binding pocket. |
| Hydrophobic | LogP | Influencing cell permeability and hydrophobic interactions with the target. |
| Topological | Wiener Index | Describing molecular branching and compactness. |
These models can then be used to virtually screen large libraries of compounds, identifying those with the highest predicted activity for further investigation.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design strategies are pivotal in the optimization of lead compounds like this compound. The choice between these approaches often depends on the availability of a high-resolution 3D structure of the biological target.
Ligand-Based Drug Design: In the absence of a known receptor structure, ligand-based methods are employed. rsc.org These approaches leverage the information from a set of known active and inactive molecules. Pharmacophore modeling is a cornerstone of ligand-based design. A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For this compound derivatives, a pharmacophore model might highlight the importance of the purine nitrogen atoms as hydrogen bond acceptors and the 4-methyl group on the piperidine ring for specific hydrophobic interactions.
Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. Molecular docking is a key technique in this approach, where the binding mode and affinity of a ligand within the active site of a protein are predicted.
In the context of this compound derivatives targeting a kinase, for example, docking studies could reveal crucial hydrogen bonding interactions between the purine core and the hinge region of the kinase. nih.gov The piperidine moiety might extend into a more hydrophobic pocket, with the methyl group making favorable van der Waals contacts. These insights are invaluable for designing new derivatives with improved potency and selectivity. For instance, molecular docking studies on purine derivatives as CDK2 inhibitors have identified key residues such as Asp86, Glu81, and Leu83 as forming important hydrogen bonds with the ligand. nih.gov
Molecular dynamics (MD) simulations can further refine the understanding obtained from docking studies. MD simulations provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the binding mode and the identification of key interactions over time. nih.gov
The table below summarizes the application of these design approaches to the development of this compound derivatives.
| Design Approach | Methodology | Application to this compound Derivatives |
| Ligand-Based | Pharmacophore Modeling | Identification of essential chemical features for biological activity based on a set of known active analogs. |
| 3D-QSAR | Development of predictive models to guide the synthesis of more potent compounds. | |
| Structure-Based | Molecular Docking | Prediction of the binding orientation and affinity within the target's active site. |
| Molecular Dynamics | Assessment of the stability of the ligand-protein complex and key interactions. |
Through the iterative application of these computational techniques, medicinal chemists can rationally design novel this compound derivatives with enhanced therapeutic properties.
Molecular Targets and Mechanisms of Action of 6 4 Methylpiperidin 1 Yl 7h Purine Analogues
Modulation of Kinase Activity
Analogues of 6-(4-methylpiperidin-1-yl)-7H-purine have been investigated for their ability to inhibit a range of protein kinases. The purine (B94841) ring system can mimic the adenine (B156593) moiety of ATP, allowing these compounds to act as competitive inhibitors at the ATP-binding site of kinases. nih.govnih.gov Modifications at various positions of the purine core and the piperidine (B6355638) ring can significantly influence their potency and selectivity.
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling pathways that are crucial for immune response and cell growth. morressier.com Dysregulation of JAK signaling is associated with a variety of diseases, including autoimmune disorders and malignancies. Consequently, the development of JAK inhibitors has been a major focus of pharmaceutical research.
Purine-based structures are recognized as effective scaffolds for developing JAK inhibitors. While specific data for direct analogues of this compound is not extensively available in the public domain, the broader class of 6-substituted purine derivatives has shown significant potential. For instance, studies on related pyrimidine (B1678525) compounds, which share a similar heterocyclic core, have led to the discovery of potent JAK1 inhibitors with selectivity over other family members like JAK2. morressier.com The development of selective JAK1 inhibitors is considered a promising strategy to mitigate potential side effects associated with pan-JAK inhibition. morressier.com
Research on pyrido[2,3-d]pyrimidin-7-ones has yielded potent covalent inhibitors of JAK3, highlighting the adaptability of purine-like scaffolds for achieving high potency and selectivity. nih.gov One such inhibitor, compound 10f , demonstrated a remarkable IC₅₀ value of 2.0 nM for JAK3 and exhibited dose-dependent inhibition of the phosphorylation of JAK3 and its downstream target STAT5 in U937 cells. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 10f (a pyrido[2,3-d]pyrimidin-7-one) | JAK3 | 2.0 | nih.gov |
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is a key regulator of hematopoiesis. nih.gov Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a critical therapeutic target. nih.govnih.gov
The development of FLT3 inhibitors has seen the exploration of various chemical scaffolds, including those based on pyrimidine and pyrazolopyrimidine, which are structurally related to purines. nih.govresearchgate.net A series of 2-aminopyrimidine (B69317) derivatives were designed and synthesized as potent FLT3 inhibitors. nih.gov Notably, compound 15 from this series showed potent inhibitory activity against both wild-type FLT3 and the clinically relevant D835Y mutant, with IC₅₀ values of 7.42 nM and 9.21 nM, respectively. nih.gov This compound also demonstrated strong antiproliferative effects in AML cell lines. nih.gov
Another study focused on pyrimidine-4,6-diamine derivatives as type-II FLT3 inhibitors, which are selective against c-KIT. nih.govresearchgate.net The lead compound from this research, compound 13a , exhibited an IC₅₀ of 13.9 nM against the FLT3 kinase. nih.govresearchgate.net
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 15 (a 2-aminopyrimidine derivative) | FLT3-WT | 7.42 | nih.gov |
| Compound 15 (a 2-aminopyrimidine derivative) | FLT3-D835Y | 9.21 | nih.gov |
| Compound 13a (a pyrimidine-4,6-diamine derivative) | FLT3 | 13.9 | nih.govresearchgate.net |
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers signaling pathways controlling cell proliferation, survival, and differentiation. nih.govmdpi.com Overexpression or activating mutations of EGFR are common in various cancers, particularly non-small cell lung cancer (NSCLC), making it a well-established therapeutic target. nih.govpharmgkb.orgnih.gov
The quinazoline (B50416) scaffold, a bioisostere of purine, has been a particularly fruitful starting point for the development of EGFR inhibitors. nih.govmdpi.com Structure-activity relationship (SAR) studies have shown that substitutions at the 6- and 7-positions of the quinazoline core can significantly enhance inhibitory activity. mdpi.com For instance, the presence of a 4-methyl-piperazine-containing residue at the C-7 position has been shown to increase inhibitory potency. mdpi.com
A series of 4-anilinoquinazolines with C-6 ureido and thioureido side chains were synthesized and evaluated as EGFR inhibitors. nih.gov Several of these compounds displayed low nanomolar IC₅₀ values against wild-type EGFR. nih.gov For example, compound 6f and 7e showed significant inhibition against gefitinib-insensitive cell lines. nih.gov
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound 7 (a 6-benzamide quinazoline derivative) | EGFR | 60.1 | mdpi.com |
| Compound 4b (a fused 1,2,4-triazine (B1199460) derivative) | EGFR | 31 | researchgate.net |
| Compound 9b (a fused 1,2,4-triazine derivative) | EGFR | 31 | researchgate.net |
Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway, enforcing cell cycle checkpoints to allow for DNA repair. nih.govmdpi.com Inhibition of CHK1 is a promising strategy in cancer therapy, as it can sensitize cancer cells, particularly those with p53 deficiencies, to DNA-damaging agents. mdpi.comresearchgate.net
Several potent and selective CHK1 inhibitors have been developed, such as CHIR-124 with an IC₅₀ of 0.3 nM and MK-8776 (SCH 900776) with an IC₅₀ of 3 nM. selleckchem.com These compounds demonstrate the feasibility of achieving high potency and selectivity for CHK1 with small molecule inhibitors.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| CHIR-124 | CHK1 | 0.3 | selleckchem.com |
| PF-477736 | CHK1 | 0.49 (Ki) | selleckchem.com |
| MK-8776 (SCH 900776) | CHK1 | 3 | selleckchem.com |
| Rabusertib (LY2603618) | CHK1 | 7 | selleckchem.com |
Src homology region 2 domain-containing phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is a critical component of the RAS-MAPK signaling pathway. nih.govnih.govwikipedia.orgmdpi.com SHP2 plays a role in various cellular processes, and its dysregulation is linked to developmental disorders and cancer. nih.govwikipedia.orgmdpi.com
The development of SHP2 inhibitors has largely focused on allosteric sites to achieve selectivity. morressier.comnih.govdigitellinc.commdpi.com However, some research has explored purine-based scaffolds for inhibiting other protein tyrosine phosphatases. For instance, a novel series of purine-based inhibitors of the low-molecular-weight protein tyrosine phosphatase (LMPTP) has been developed. nih.gov While not directly targeting SHP2, this demonstrates the potential of the purine core to interact with phosphatase active sites.
A potent SHP2 inhibitor, NSC-87877 , was identified through screening and exhibited an IC₅₀ of 0.318 µM, although it lacked selectivity over the homologous SHP1. nih.gov More selective inhibitors have been developed by targeting peripheral sites near the catalytic pocket, leading to compounds like compound 9 , a hydroxyindole carboxylic acid-based inhibitor with an IC₅₀ of 200 nM for SHP2. nih.gov
| Compound | Target Phosphatase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| NSC-87877 | SHP2 | 0.318 | nih.gov |
| Compound 9 (hydroxyindole carboxylic acid-based) | SHP2 | 0.200 | nih.gov |
| Cryptotanshinone | SHP2 | 22.50 | nih.gov |
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell proliferation, migration, and invasion. nih.gov Aberrant c-Met signaling is implicated in the development and progression of many human cancers.
While direct analogues of this compound as c-Met inhibitors are not well-documented in the provided results, various heterocyclic scaffolds have been successfully employed to develop potent c-Met inhibitors. Machine learning approaches have been used to analyze the chemical space of c-Met inhibitors, identifying key structural features such as the presence of pyridazinones, triazoles, and pyrazines as important for activity. frontiersin.org
MK-2461 is a potent c-Met inhibitor that shows selectivity for the phosphorylated, active state of the enzyme. nih.gov This highlights that inhibitors can be designed to target specific conformational states of a kinase.
Enzyme Inhibition and Metabolic Interference
Cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease. nih.gov
The purine scaffold has been identified as a promising basis for the development of cholinesterase inhibitors. eurekaselect.comnih.gov Studies on purine nucleoside analogues have revealed that modifications to the purine and its substituents can lead to potent and selective inhibition of either AChE or BChE. eurekaselect.com For instance, certain purine-based hybrids have demonstrated effective dual inhibition of both enzymes. nih.gov
Phosphodiesterase (PDE) Inhibition (e.g., PDE3, PDE5)
Cyclic nucleotide phosphodiesterases (PDEs) are crucial enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of these enzymes, particularly PDE3 and PDE5, has been a therapeutic strategy for various conditions.
While direct PDE inhibition data for this compound is unavailable, a related compound, 6-[4-(4-methylpiperidin-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one (MC2) , which contains the same 4-methylpiperidine (B120128) moiety, has been identified as a selective PDE3 inhibitor. nih.govnih.gov In a study on rat adipocytes, MC2 was shown to have pro-apoptotic and anti-lipolytic effects and did not stimulate adipogenesis, suggesting it may have fewer metabolic side effects compared to other PDE3 inhibitors like amrinone (B1666026) and cilostamide. nih.govnih.gov
The selectivity of PDE inhibitors is a key factor in their therapeutic application. For instance, some drugs show significantly higher potency for PDE3 over PDE5. nih.gov The table below illustrates the IC₅₀ ratios for PDE5/PDE3 inhibition for several known PDE inhibitors at different temperatures, highlighting their selectivity.
Interactive Data Table: PDE5/PDE3 Inhibition IC₅₀ Ratios
| Drug | 37°C | 32°C | 28°C | 20°C |
|---|---|---|---|---|
| Amrinone | 10.38 | - | - | 3.98 |
| Levosimendan | 846 | - | 1820 | - |
Data derived from a study on the effects of PDE3 inhibitors at varying temperatures. nih.gov
Given that the 4-methylpiperidine group is present in the selective PDE3 inhibitor MC2, it is plausible that this compound could also exhibit inhibitory activity against phosphodiesterases, though this would require empirical validation.
Purine Metabolism Enzyme Interactions (e.g., Purine Nucleoside Phosphorylase)
Purine nucleoside phosphorylase (PNP) is a key enzyme in the purine salvage pathway, which allows cells to recycle purines from the microenvironment. nih.gov PNP catalyzes the phosphorolysis of purine nucleosides to their respective bases. nih.gov Because some pathogenic bacteria, like Helicobacter pylori, are incapable of de novo purine synthesis, they rely on the salvage pathway, making PNP a potential drug target. nih.gov
Various 2,6-substituted purine analogues have been studied as inhibitors of PNP. For example, 6-benzylthio-2-chloropurine has demonstrated inhibitory effects on H. pylori PNP. nih.gov The interaction of such inhibitors with the enzyme can be potent, with inhibition constants in the micromolar range. nih.gov
The table below shows the inhibition constants (Ki) for several purine analogues against H. pylori PNP.
Interactive Data Table: Inhibition of H. pylori Purine Nucleoside Phosphorylase
| Compound | Ki (µM) |
|---|---|
| 6-benzylthio-2-chloropurine | Data not specified in abstract |
| 2,6-dichloropurine (B15474) | Data not specified in abstract |
Data from a study on 2,6-substituted purines as inhibitors of H. pylori PNP. nih.gov
Given its purine core, this compound could potentially interact with enzymes of the purine metabolism pathway, such as PNP. Such an interaction could disrupt the purine salvage pathway, a mechanism that has been explored for antimicrobial therapies. nih.gov
Antimetabolite Action in Nucleic Acid Synthesis Pathways
Antimetabolites are compounds that are structurally similar to natural metabolites and can interfere with metabolic pathways. nih.gov Purine analogues can act as antimetabolites in the synthesis of nucleic acids, thereby disrupting DNA replication and function. nih.gov This mechanism is a cornerstone of many cancer chemotherapies.
The de novo synthesis of purines is a critical pathway for cancer cell proliferation and can contribute to therapy resistance. nih.govbiorxiv.org By inhibiting key enzymes in this pathway, such as inosine-5′-monophosphate dehydrogenase (IMPDH), purine analogues can deplete the nucleotide pools necessary for DNA synthesis and repair. nih.govbiorxiv.org This can lead to the induction of tumor cell differentiation and apoptosis. nih.gov For example, the IMP dehydrogenase inhibitor mycophenolic acid has been shown to induce tumor cell differentiation. nih.gov
The reliance of some tumors on de novo purine synthesis suggests that targeting this pathway could be an effective therapeutic strategy. biorxiv.org As a purine derivative, this compound could potentially function as an antimetabolite, although specific studies are needed to confirm this.
Interactions with Nucleic Acids and DNA Damage Pathways (e.g., G-quadruplex structures)
Certain small molecules can directly interact with nucleic acid structures, leading to cellular responses. One such structure is the G-quadruplex (G4), a four-stranded helical structure that can form in guanine-rich regions of DNA and RNA. nih.gov The formation and stabilization of G4 structures by small molecule ligands can interfere with key cellular processes like transcription and replication.
Ligands such as Pyridostatin (PDS) and BRACO-19 are known to bind to and stabilize G-quadruplexes, leading to a DNA damage response. nih.gov These molecules typically feature planar aromatic surfaces that facilitate stacking interactions with the G-tetrads of the quadruplex. nih.gov
The purine ring system of this compound provides a planar scaffold that could potentially interact with G-quadruplex structures, similar to other known G4 ligands. Such an interaction could trigger DNA damage response pathways, ultimately leading to cell cycle arrest or apoptosis. The O(6)-methylguanine DNA lesion, for example, is known to trigger MMR-dependent cell cycle perturbations and apoptosis. nih.gov
Signal Transduction Pathway Modulation (e.g., MAPK, JAK/STAT, Inflammasome Activation)
Purine analogues and their downstream effects can modulate various signal transduction pathways that are critical for cell survival, proliferation, and inflammation.
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cellular responses to a wide range of stimuli. The DNA damage response, which can be initiated by purine antimetabolites, often involves the activation of stress-activated JNK kinase, a component of the MAPK pathway. nih.gov
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for mediating cellular responses to cytokines. nih.gov While direct modulation by simple purine analogues is not well-documented, the pathway is a key regulator of immune cell function, and its downstream targets could be indirectly affected by changes in cellular metabolism or stress responses induced by purine analogues.
Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. nih.gov This activation can be initiated by a variety of cellular stress signals. While there is no direct evidence linking this compound to inflammasome activation, purine metabolites can have immunomodulatory roles, and significant perturbations in purine metabolism could potentially influence inflammatory signaling pathways.
Preclinical Pharmacological Characterization of 6 4 Methylpiperidin 1 Yl 7h Purine in in Vitro and in Vivo Models
Biochemical and Cell-Based Assays
Comprehensive searches of scientific literature and databases did not yield specific data regarding the biochemical and cell-based assays for 6-(4-methylpiperidin-1-yl)-7H-purine. The following sections reflect this lack of available public information.
Target Binding Affinity and Selectivity Profiling
No specific studies detailing the target binding affinity and selectivity profile of this compound were identified. Therefore, its primary molecular targets and its binding potency against a panel of receptors, enzymes, or other biomolecules remain uncharacterized in the public domain.
Table 1: Target Binding Affinity of this compound
| Target | Binding Affinity (e.g., Ki, IC50) | Assay Conditions |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Table 2: Selectivity Profile of this compound
| Target | Fold Selectivity |
|---|---|
| Data Not Available | Data Not Available |
Enzyme Kinetic Studies
There are no available published data on the enzyme kinetic studies of this compound. Consequently, its mechanism of action concerning enzyme inhibition or activation, including parameters such as the inhibition constant (Ki) and the mode of inhibition, has not been publicly described.
Table 3: Enzyme Inhibition Profile of this compound
| Enzyme | IC50 / Ki | Mechanism of Inhibition |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Cellular Antiproliferative Activity in Disease Models
Information regarding the in vitro antiproliferative activity of this compound in cellular models of diseases, such as cancer, is not available in the reviewed literature.
Table 4: In Vitro Antiproliferative Activity of this compound
| Cell Line | Disease Model | IC50 / GI50 |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Immunomodulatory Effects (e.g., Cytokine Release Inhibition)
No studies were found that investigated the potential immunomodulatory effects of this compound. This includes a lack of data on its ability to modulate the production and release of cytokines.
Table 5: Effect of this compound on Cytokine Release
| Cytokine | Cell Type | Stimulus | Inhibition (%) |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Cardiotonic Activity in Isolated Tissue Models
The effects of this compound on cardiac muscle contractility or other parameters in isolated tissue models have not been reported in the available scientific literature.
Table 6: Cardiotonic Effects of this compound in Isolated Heart Preparations
| Tissue Model | Parameter Measured | Observed Effect |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Preclinical Efficacy Studies in Relevant Animal Models
A review of the literature did not reveal any in vivo studies assessing the preclinical efficacy of this compound in animal models of any disease. Therefore, its potential therapeutic effects in a whole-organism context remain to be determined.
Table 7: Summary of In Vivo Efficacy Studies for this compound
| Animal Model | Efficacy Endpoint | Outcome |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Proof-of-Concept Studies in Disease Models (e.g., Cancer, Inflammatory Diseases)
While direct studies on this compound are not extensively available in the public domain, the broader class of 6-substituted purine (B94841) analogs has demonstrated significant potential in preclinical cancer models. Research into novel 6,9-disubstituted and 6,8,9-trisubstituted purine analogues has shown cytotoxic activity against various human cancer cell lines, including those of the liver, colon, and breast. nih.gov
For instance, related purine derivatives have been synthesized and evaluated for their effects on human cancer cells. nih.gov One study on novel 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives identified compounds with notable antitumor activity. Specifically, the N(6)-(4-Trifluoromethylphenyl)piperazine analogue demonstrated IC₅₀ values ranging from 5.2 to 9.2 μM across different liver cancer cell lines. nih.gov These compounds were found to interfere with cellular ATP reserves and induce senescence-associated cell death, a mechanism confirmed by the phosphorylation of the Rb protein. nih.gov
The general approach for evaluating such compounds involves screening against a panel of cancer cell lines to determine their cytotoxic or anti-proliferative effects. The sulforhodamine B (SRB) assay is a common method used for this initial screening. nih.gov
| Compound Class | Disease Model | Key Findings | Reference |
| 6-(4-substituted piperazin-1-yl)-9-(β-D-ribofuranosyl)purine derivatives | Liver, Breast, and Colon Carcinoma Cell Lines | Antitumor activity with IC₅₀ values between 5.2 and 9.2 μM for the most active analogue. Induction of senescence-associated cell death. | nih.gov |
| 6,8,9-trisubstituted purine analogues | Human Liver, Colon, and Breast Cancer Cells | Medium cytotoxic activity observed for some analogues. | nih.gov |
Pharmacodynamic Biomarker Evaluation
The evaluation of pharmacodynamic biomarkers is crucial for understanding the mechanism of action of a drug candidate and for monitoring its biological effects in preclinical and clinical settings. For purine analogs, which often target key cellular processes, relevant biomarkers can include proteins involved in cell cycle regulation, apoptosis, and signal transduction pathways.
In studies of related purine derivatives, particularly those designed as kinase inhibitors, pharmacodynamic markers often include the phosphorylation status of target kinases and downstream effector proteins. For example, the senescence-dependent cytotoxic effect of a novel nucleoside analogue was confirmed through the observed phosphorylation of the Retinoblastoma (Rb) protein and the overexpression of p15(INK4b). nih.gov This indicates engagement with the cell cycle machinery.
In Silico Modeling and Molecular Docking Studies
Computational methods, including molecular docking and ADME/T (absorption, distribution, metabolism, excretion, and toxicity) predictions, are integral to modern drug discovery. These approaches provide insights into potential drug-target interactions and the drug-like properties of new chemical entities.
Ligand-Protein Interaction Analysis
Molecular docking simulations are employed to predict the binding mode of a ligand within the active site of a target protein. For purine analogs, which are known to inhibit a variety of enzymes such as protein kinases (e.g., CDKs, MAP kinases) and phosphodiesterases, docking studies can elucidate the key interactions responsible for inhibitory activity. nih.gov
In the broader context of heterocyclic compounds targeting proteins like EGFR, docking studies reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, with amino acid residues in the binding pocket. researchgate.netnih.gov For example, the docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which are structurally related to purines, into the active sites of CDK2 and CDK9 has shown that these compounds can fit well within the ATP-binding pocket, forming interactions that are comparable to known inhibitors. tpcj.org The binding energy scores derived from these simulations help in ranking and prioritizing compounds for further experimental testing. tpcj.org
Conformational Analysis and Binding Mode Predictions
Conformational analysis, often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in various environments, helps to understand the three-dimensional structure of a ligand that is recognized by its receptor. nih.gov For flexible molecules, this analysis can reveal the bioactive conformation.
Binding mode predictions from docking studies for similar heterocyclic compounds have identified specific interactions that are critical for activity. For instance, in the case of dihydropyrimidine (B8664642) derivatives targeting the DPP-4 enzyme, docking studies have highlighted the key structural features and protein-ligand binding properties that contribute to their inhibitory effect. mdpi.com The analysis of binding modes can explain the structure-activity relationships observed in a series of compounds and guide the design of more potent and selective inhibitors. nih.gov
Medicinal Chemistry Strategies and Future Research Directions
Lead Optimization and Derivatization Strategies
Lead optimization is a critical phase in drug discovery, aiming to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. For 6-(4-methylpiperidin-1-yl)-7H-purine, a systematic derivatization strategy would be essential.
Initial efforts would likely focus on modifications of the 4-methylpiperidine (B120128) moiety. The stereochemistry of the methyl group could be investigated, as cis and trans isomers can exhibit different binding affinities and metabolic stabilities. Furthermore, the methyl group could be replaced with other small alkyl or functional groups to probe the steric and electronic requirements of the binding pocket.
The purine (B94841) core itself offers several positions for derivatization. The N7 and N9 positions of the purine ring are often key sites for substitution, which can significantly impact the compound's properties. Alkylation or arylation at these positions can influence solubility, cell permeability, and target engagement. For instance, the introduction of a cyclopentyl group at the N9 position has been shown to be favorable in some purine-based inhibitors.
A hypothetical lead optimization strategy could involve the synthesis and evaluation of a matrix of compounds, as illustrated in the table below.
| R1 (at piperidine-4) | R2 (at purine-N9) | R3 (at purine-C2) | R4 (at purine-C8) |
| -CH3 (R/S isomers) | -H | -H | -H |
| -H | -cyclopentyl | -NH2 | -Cl |
| -CF3 | -benzyl | -Cl | -phenyl |
| -OH | -ribosyl | -F | -H |
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy to identify novel intellectual property and to overcome limitations of an existing chemical series. For this compound, the purine core could be replaced with other heterocyclic scaffolds that mimic its key pharmacophoric features.
Promising bioisosteres for the purine ring include deazapurines, pyrazolo[3,4-d]pyrimidines, and triazolopyrimidines. These scaffolds maintain a similar spatial arrangement of hydrogen bond donors and acceptors, which is often crucial for target recognition, particularly in kinase inhibition.
The 4-methylpiperidine group could also be replaced with other cyclic amines, such as piperazine (B1678402), morpholine (B109124), or pyrrolidine (B122466) derivatives. The choice of replacement would depend on the desired physicochemical properties and the specific interactions with the target protein. For example, replacing piperidine (B6355638) with piperazine could introduce an additional site for derivatization, allowing for the attachment of solubilizing groups or pharmacophores that could engage with secondary binding pockets.
Development of Prodrugs and Targeted Delivery Systems
To improve the pharmacokinetic profile of this compound, prodrug strategies could be employed. Prodrugs are inactive precursors that are converted into the active drug in the body. For a purine-based compound, a common approach is to mask the polar N-H groups of the purine ring with moieties that are cleaved by endogenous enzymes.
For instance, acyloxymethyl or phosphonate (B1237965) groups could be attached to the N7 or N9 positions to enhance membrane permeability and oral bioavailability. Once inside the cell, these groups would be removed by esterases or phosphatases to release the active compound.
Targeted delivery systems offer another avenue to improve the therapeutic index of a drug by concentrating it at the site of action. This could involve conjugating the purine derivative to a monoclonal antibody that recognizes a tumor-specific antigen, or encapsulating it within nanoparticles that are designed to accumulate in tumor tissue.
Investigation of Novel Therapeutic Applications based on Biological Activity Profile
The biological activity of 6-substituted purines is diverse, with many derivatives showing potential as anticancer, antiviral, and anti-inflammatory agents. nih.govnih.gov The specific activity of this compound would need to be determined through extensive biological screening.
Given that many 6-aminopurine derivatives are known to inhibit cyclin-dependent kinases (CDKs), a primary area of investigation would be its potential as an anticancer agent. nih.gov Screening against a panel of CDKs and other kinases would be a crucial first step.
Furthermore, purine analogues have shown activity against various pathogens. Therefore, evaluating the compound for antiviral activity against a range of viruses, and for antiparasitic activity against organisms like Leishmania, would be a worthwhile endeavor. nih.gov The broad screening of this compound against different biological targets could uncover unexpected therapeutic opportunities.
Challenges and Opportunities in Purine-Based Drug Discovery
While the purine scaffold is a privileged structure in medicinal chemistry, its development is not without challenges. A major hurdle is achieving selectivity, as the purine core is recognized by a multitude of proteins, including kinases, polymerases, and metabolic enzymes. Off-target effects can lead to toxicity and limit the therapeutic window of a drug.
Metabolic instability is another common issue. The purine ring can be susceptible to oxidation by cytochrome P450 enzymes and other metabolic pathways. Careful structural modifications are often required to block these metabolic "hotspots" and improve the drug's half-life.
Despite these challenges, the opportunities in purine-based drug discovery remain vast. The chemical tractability of the purine scaffold allows for the generation of large and diverse compound libraries, increasing the probability of identifying potent and selective drug candidates. The deep understanding of purine biochemistry and the availability of structural information for many purine-binding proteins provide a solid foundation for rational drug design.
Emerging Research Avenues and Interdisciplinary Collaborations
The field of drug discovery is constantly evolving, and several emerging areas of research could accelerate the development of purine-based therapeutics like this compound.
Artificial intelligence (AI) and machine learning are increasingly being used to predict the biological activity and pharmacokinetic properties of novel compounds, which can help to prioritize synthetic efforts and reduce the time and cost of drug discovery.
Chemical biology approaches, such as the use of chemical probes and activity-based protein profiling, can be employed to identify the cellular targets of this compound and to elucidate its mechanism of action.
Interdisciplinary collaborations between medicinal chemists, structural biologists, computational scientists, and pharmacologists are essential for tackling the complexities of drug discovery. By bringing together diverse expertise, research teams can more effectively design, synthesize, and evaluate novel drug candidates.
Q & A
Q. What are the established synthetic routes for 6-(4-methylpiperidin-1-yl)-7H-purine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution at the 6-position of a purine scaffold. A common strategy employs 6-chloro-7H-purine as the precursor, reacting it with 4-methylpiperidine under basic conditions (e.g., using NaH or DBU as a base in anhydrous DMF or THF). For example:
- Step 1: Activation of 6-chloro-7H-purine with a base to deprotonate the piperidine nitrogen.
- Step 2: Substitution of the chloro group with 4-methylpiperidine at elevated temperatures (60–80°C) for 12–24 hours .
- Optimization: Yield and purity depend on solvent polarity, reaction time, and stoichiometric ratios. Catalysts like DBU enhance nucleophilicity, while chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) isolates the product .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the molecular structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C-NMR: Critical for confirming substitution patterns. Key signals include the piperidine methyl group (δ ~1.3 ppm for CH₃) and purine ring protons (δ ~8.5–9.0 ppm for H-2/H-8) .
- IR Spectroscopy: Validates functional groups (e.g., C-N stretch at ~1250 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]⁺ peak at m/z 245.1) .
- HPLC: Assesses purity (>95% using C18 columns with acetonitrile/water gradients) .
Advanced Research Questions
Q. How does the substitution pattern at the 6-position of the purine ring influence the compound's interaction with purine metabolism enzymes, and what experimental approaches can validate these interactions?
Methodological Answer: The 4-methylpiperidine moiety introduces steric bulk and basicity, potentially inhibiting enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) or adenosine deaminase. Experimental validation strategies include:
- Enzyme Inhibition Assays: Measure IC₅₀ values using radiolabeled substrates (e.g., ¹⁴C-hypoxanthine) .
- Molecular Docking: Compare binding affinities of this compound vs. natural purines in crystal structures of target enzymes .
- Cellular Proliferation Assays: Test cytotoxicity in purine-auxotrophic cell lines (e.g., CCRF-CEM lymphoblasts) to assess metabolic interference .
Q. What strategies should researchers employ to resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer: Contradictions often arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies include:
- Standardized Assay Protocols: Use identical buffer systems (e.g., pH 7.4 PBS) and cell lines (e.g., HEK293 vs. HeLa) .
- Purity Validation: Confirm compound integrity via HPLC and elemental analysis .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., piperidine vs. piperazine) to isolate contributing factors .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Methodological Guidance for Experimental Design
- Control Groups: Include purine analogs (e.g., 6-mercaptopurine) as positive controls in enzyme assays .
- Dosage Optimization: Perform dose-response curves (0.1–100 µM) to identify non-toxic therapeutic windows .
- Data Reproducibility: Replicate experiments across independent labs with blinded sample analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
